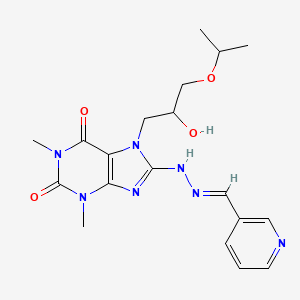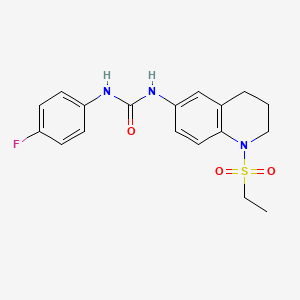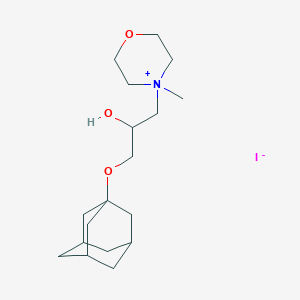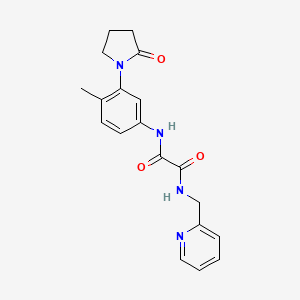![molecular formula C15H15N5O4S B2878271 4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide CAS No. 946203-78-7](/img/structure/B2878271.png)
4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .
Synthesis Analysis
The synthesis of this compound involves chemical modification at the 5 and 3 positions of the thieno pyrimidine-2,4-dione ring based on computational modeling . More detailed synthetic protocols can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of this compound is C16H15N5O3 . The structure is approximately planar .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.32 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound is approximately planar, with a topological polar surface area of 109 Ų .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazolines and their derivatives have been investigated for their antibacterial properties. B4 may exhibit antibacterial effects against various pathogens, potentially inhibiting bacterial growth and promoting cell health .
Antifungal Activity
In addition to antibacterial effects, pyrazolines have demonstrated antifungal properties. B4 might be effective in combating fungal infections, making it a potential candidate for antifungal drug development .
Antiparasitic Activity
Pyrazolines have been explored for their antiparasitic potential. B4 could play a role in inhibiting parasites, contributing to the development of novel antiparasitic agents .
Anti-Inflammatory Activity
B4 may possess anti-inflammatory properties, which could be valuable in managing inflammatory conditions. Further research is needed to elucidate its mechanisms and potential therapeutic applications .
Antioxidant Activity
Oxidative stress is implicated in various diseases. Pyrazolines, including B4, have shown antioxidant activity. B4 might help counteract free radicals and protect cells from oxidative damage .
Antitumor Activity
Pyrazolines have been investigated for their potential as antitumor agents. B4 could play a role in inhibiting tumor growth or metastasis, although rigorous studies are necessary to confirm its efficacy .
Neurotoxic Potential
This study specifically examined B4’s impact on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is crucial for normal nerve function, and B4’s effects on this enzyme warrant further investigation .
Malondialdehyde (MDA) Levels
B4’s influence on MDA levels, a biomarker for oxidative injury, was also studied. Understanding its impact on oxidative stress pathways is essential for assessing its overall safety and potential therapeutic use .
Propiedades
IUPAC Name |
4-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-9-3-5-10(6-4-9)25(16,23)24/h3-8H,1-2H3,(H,17,18)(H2,16,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQDDPOSHQSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)


![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)



![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)